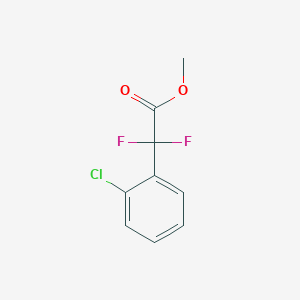

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a difluoroacetate moiety, which is further substituted with a 2-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2-chlorophenyl)-2,2-difluoroacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(2-chlorophenyl)-2,2-difluoroacetic acid+methanolacid catalystMethyl 2-(2-chlorophenyl)-2,2-difluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., 2-(2-aminophenyl)-2,2-difluoroacetate.

Hydrolysis: 2-(2-chlorophenyl)-2,2-difluoroacetic acid and methanol.

Reduction: 2-(2-chlorophenyl)-2,2-difluoroethanol.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate has the molecular formula C9H8ClF2O2 and features a chlorophenyl group along with two fluorine atoms adjacent to the ester functional group. This unique structure contributes to its chemical reactivity and biological properties. The compound is recognized for its potential as an intermediate in the synthesis of bioactive compounds.

Pharmaceutical Applications

- Intermediate in Drug Synthesis : this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its difluoroacetate moiety is known to enhance the biological activity of compounds, making it valuable in drug development.

- Bioactive Compound Development : The compound's structural features allow it to be modified into various bioactive molecules. Its derivatives are explored for anti-inflammatory and anti-cancer properties.

Agrochemical Applications

-

Pesticide and Herbicide Development : this compound has potential applications as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms.

- Research Example : Agrochemical studies have focused on synthesizing derivatives of this compound that demonstrate effective herbicidal activity against common weeds while minimizing toxicity to crops .

Environmental Considerations

The environmental impact of using this compound in agrochemical formulations is a concern due to the potential toxicity of fluorinated compounds. Ongoing research aims to develop safer derivatives that retain efficacy while reducing ecological risks.

Mécanisme D'action

The mechanism by which Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its ester and difluoroacetate moieties. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(2-fluorophenyl)-2,2-difluoroacetate

- Methyl 2-(2-bromophenyl)-2,2-difluoroacetate

- Methyl 2-(2-iodophenyl)-2,2-difluoroacetate

Uniqueness

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is unique due to the presence of the chlorine atom in the 2-chlorophenyl group, which can influence its reactivity and interactions compared to its fluorine, bromine, and iodine analogs

Activité Biologique

Methyl 2-(2-chlorophenyl)-2,2-difluoroacetate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a difluoroacetate moiety and a chlorophenyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C9H8ClF2O2

- Molecular Weight : 224.61 g/mol

The compound is typically synthesized through various organic reactions involving chlorinated phenols and difluoroacetate intermediates. The synthesis often involves the use of copper catalysts or other reagents to facilitate the formation of the desired ester .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially influencing various biochemical pathways. The presence of the difluoroacetate group may enhance lipophilicity and bioavailability, allowing for better interaction with cellular membranes and targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against several bacterial strains and fungi, showing significant inhibition rates. For instance:

| Microorganism | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 60 |

| Candida albicans | 50 |

These results suggest that the compound may have potential applications as an antimicrobial agent in clinical settings .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:

- Cell Line : HeLa (cervical cancer)

- IC50 : 15 µM

- Cell Line : MCF-7 (breast cancer)

- IC50 : 20 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that are currently under investigation .

Case Studies

-

Antitumor Efficacy in Animal Models :

A study involved administering this compound to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent . -

Toxicological Assessment :

Toxicological studies have indicated that while the compound exhibits biological activity, it also poses certain risks. Acute exposure can lead to skin irritation and respiratory issues; therefore, careful handling and further studies on its safety profile are warranted .

Propriétés

IUPAC Name |

methyl 2-(2-chlorophenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-4-2-3-5-7(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQXYMELNVHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.